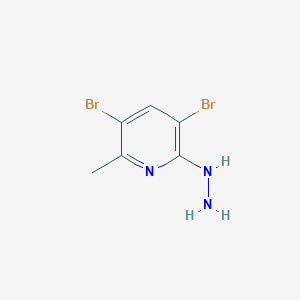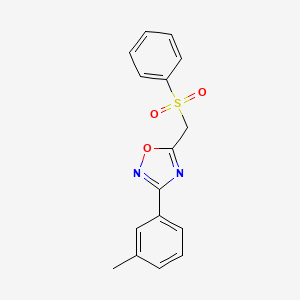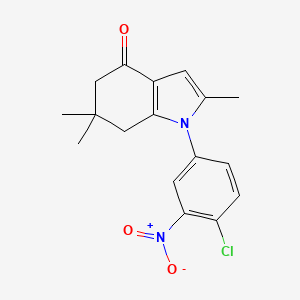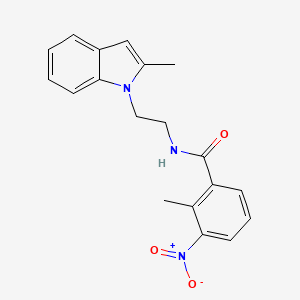
N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis and Structural Analysis
Research on thiophene derivatives, including compounds structurally related to N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, has demonstrated innovative synthetic routes and structural analyses. For instance, studies have detailed the synthesis of thiophene-based compounds showcasing their potential in developing novel pharmaceuticals. These compounds exhibit diverse biological activities, which are attributed to their unique structural frameworks (Prabhuswamy et al., 2016).
Biological Activity and Pharmacological Potential
Several studies have highlighted the significant biological and pharmacological activities of thiophene derivatives. For example, thiophene-3-carboxamide derivatives have shown antibacterial and antifungal properties, suggesting their potential as antimicrobial agents. This underscores the importance of such compounds in developing new treatments for infectious diseases (Vasu et al., 2005). Furthermore, compounds with a thiophene-3-carboxamide moiety have been evaluated for their enzyme inhibitory activities, offering insights into their roles as potential therapeutic agents for various disorders, including neurodegenerative diseases (Cetin et al., 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been employed to understand the interaction mechanisms of thiophene-based compounds with biological targets. Such studies provide a molecular basis for the observed biological activities and help in the rational design of more potent and selective therapeutic agents. For example, research involving docking studies of thiophene-based compounds against monoamine oxidase isoforms has shed light on their potential as novel antidepressants, demonstrating the utility of computational methods in drug discovery processes (Mathew et al., 2016).
Antinociceptive Properties
Thiophene derivatives have also been studied for their antinociceptive (pain-relieving) properties, further illustrating the versatility of these compounds in therapeutic applications. Research in this area explores the potential of thiophene-based compounds to act as effective pain management solutions, contributing to the development of new analgesic drugs (Shipilovskikh et al., 2020).
properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-16-3-2-9-19(11-16)15-6-4-14(5-7-15)18-17(20)13-8-10-22-12-13/h4-8,10,12,16H,2-3,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLFOWFIALDSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)






![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)
![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)
![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)
![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)
![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)
![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)